7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzo[d]thiazole moiety, a piperidine ring, and a purine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole derivative, which is then coupled with a purine derivative. The key steps include:
Preparation of Benzo[d]thiazole Derivative: This involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as an electrolyte and brominating agent.
Coupling with Purine Derivative: The benzo[d]thiazole derivative is then coupled with a purine derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity, would apply.
Chemical Reactions Analysis
Types of Reactions
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d]thiazole and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions may introduce new functional groups into the compound .
Scientific Research Applications
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione include other benzo[d]thiazole derivatives and purine-based compounds. Examples include:
Benzo[d]thiazole Derivatives: Compounds such as 2-amino benzothiazole and its derivatives.
Purine-Based Compounds: Compounds such as caffeine and theophylline, which also contain a purine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both benzo[d]thiazole and purine moieties, along with the piperidine ring, gives it distinct chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S2/c1-24-17-16(18(28)25(2)21(24)29)27(19(23-17)26-10-6-3-7-11-26)12-13-30-20-22-14-8-4-5-9-15(14)31-20/h4-5,8-9H,3,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCWARASYONDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.